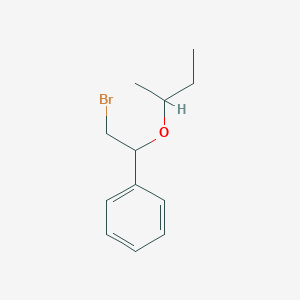
alpha-(Bromomethyl)benzyl sec-butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-bromo-1-(butan-2-yloxy)ethyl]benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-1-(butan-2-yloxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with butan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ether. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of [2-bromo-1-(butan-2-yloxy)ethyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-bromo-1-(butan-2-yloxy)ethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of [2-hydroxy-1-(butan-2-yloxy)ethyl]benzene.
Oxidation: Formation of [2-oxo-1-(butan-2-yloxy)ethyl]benzene or [2-carboxy-1-(butan-2-yloxy)ethyl]benzene.
Reduction: Formation of [1-(butan-2-yloxy)ethyl]benzene.
Scientific Research Applications
[2-bromo-1-(butan-2-yloxy)ethyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-bromo-1-(butan-2-yloxy)ethyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the butan-2-yloxy group can undergo oxidation or reduction. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-bromo-1-(propan-2-yloxy)ethyl]benzene
- [2-bromo-1-(methoxy)ethyl]benzene
- [2-chloro-1-(butan-2-yloxy)ethyl]benzene
Uniqueness
[2-bromo-1-(butan-2-yloxy)ethyl]benzene is unique due to the presence of both a bromoethyl group and a butan-2-yloxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
21269-99-8 |
|---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)14-12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
InChI Key |
GSTYZNBELHTTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















